Structural Differentiation: Unsubstituted 1,3-Oxazole vs. Dimethyl-Isoxazole Terminus
The target compound features an unsubstituted 1,3-oxazol-4-ylmethyl terminus, distinguishing it from the closest cataloged analog 3-cyclopropyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine (CAS 2319850-54-7), which carries a 3,5-dimethyl-1,2-oxazole (isoxazole) terminus . The absence of methyl substituents on the oxazole ring reduces lipophilicity (predicted logP of the target compound is lower) and alters hydrogen-bonding capacity, representing a distinct starting point for SAR exploration within the NLRP3 inhibitor chemotype described in WO2022216971A1 [1].
| Evidence Dimension | Oxazole ring substitution pattern (structural identity) |
|---|---|
| Target Compound Data | Unsubstituted 1,3-oxazol-4-ylmethyl; MW = 314.389; MF = C17H22N4O2 |
| Comparator Or Baseline | CAS 2319850-54-7: 3,5-dimethyl-1,2-oxazol-4-ylmethyl; MW = 342.443; MF = C19H26N4O2 |
| Quantified Difference | Molecular weight difference: −28.054 Da; lacks two methyl groups; altered ring system (1,3-oxazole vs. 1,2-oxazole) |
| Conditions | Structural comparison based on catalog specifications |
Why This Matters
The unsubstituted oxazole provides a smaller, less lipophilic terminus that may yield distinct binding interactions and physicochemical properties compared to dimethyl-isoxazole analogs, making this compound a unique tool for probing steric and electronic requirements in the oxazole-binding subpocket.
- [1] WO2022216971A1 – Pyridazine compounds for inhibiting NLRP3. International Patent Application, published 2022-10-13. View Source
